ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and an ethyl ester group attached to the propanoate chain. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2,5-dichloro-1,3-thiazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts and bases to facilitate the reactions .
Scientific Research Applications
Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antimicrobial, antifungal, and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biochemical pathways to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate can be compared with other thiazole derivatives, such as:
Ethyl 2-(1,3-thiazol-4-yl)propanoate: Similar structure but lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
2,4-Disubstituted thiazoles: These compounds have substituents at different positions on the thiazole ring, leading to variations in their biological activities and applications.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, are used as antimicrobial and antiretroviral agents, respectively.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
2460751-37-3 |
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Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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